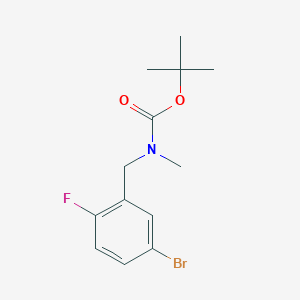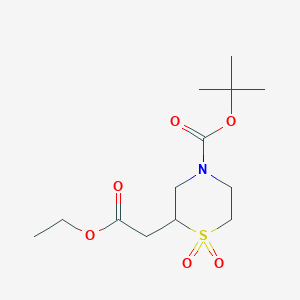
Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate
Overview
Description
Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate: is a versatile chemical compound used in various scientific research fields. It exhibits a unique combination of properties, making it suitable for diverse applications including drug discovery, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate typically involves the following steps:
Bromination: The starting material, 3-fluorobenzyl alcohol, undergoes bromination to form 3-bromo-5-fluorobenzyl bromide.
Cyclopropylation: The brominated compound is then reacted with cyclopropylamine to form 3-bromo-5-fluorobenzyl(cyclopropyl)amine.
Carbamoylation: Finally, the amine is treated with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products:
Substitution Products: Various substituted benzyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Synthesis: Employed in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Polymer Chemistry: Utilized in the production of specialty polymers with unique characteristics.
Agrochemicals: Explored for its potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
- Tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
Uniqueness: Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate stands out due to its unique combination of a bromine atom, a fluorine atom, and a cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPBTQDUAREUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122703 | |
| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-22-4 | |
| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


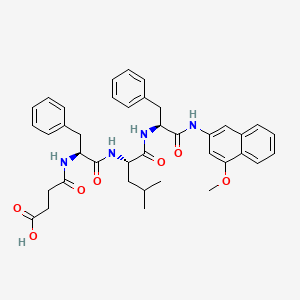
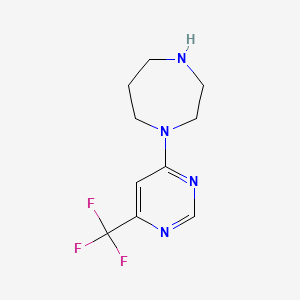
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
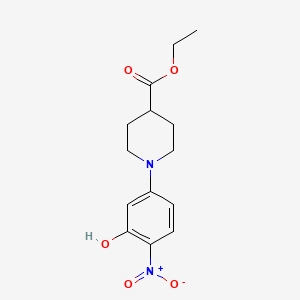
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)


![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
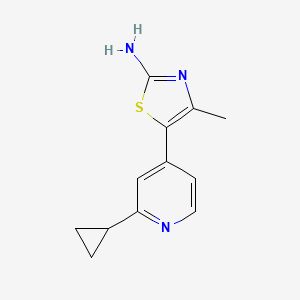
![13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412348.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)
